2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound contains a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and fibrosis.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: Shares a similar pyridine and pyrimidine structure.
Quinolinyl-pyrazoles: Contains a quinoline core with pyrazole substituents.
2-[(4-methoxy-3-methyl-2-pyridinyl)methylthio]-1H-benzimidazole: Features a benzimidazole core with a pyridine substituent.
Uniqueness
2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its thiazolo[3,2-a]pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H12N4O2S |
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Molecular Weight |
300.34 g/mol |
IUPAC Name |
2-methyl-N-(3-methylpyridin-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C14H12N4O2S/c1-8-4-3-5-15-11(8)17-12(19)10-6-16-14-18(13(10)20)7-9(2)21-14/h3-7H,1-2H3,(H,15,17,19) |
InChI Key |
OVJWIURRWMIGNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C |
Origin of Product |
United States |
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